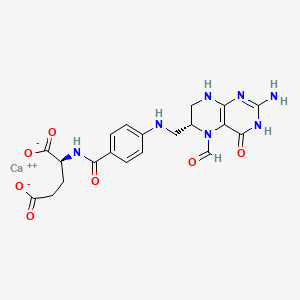

Calcium dextrofolinate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

115940-48-2 |

|---|---|

Molecular Formula |

C20H21CaN7O7 |

Molecular Weight |

511.5 g/mol |

IUPAC Name |

calcium (2S)-2-[[4-[[(6R)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2/t12-,13+;/m1./s1 |

InChI Key |

KVUAALJSMIVURS-KZCZEQIWSA-L |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Calcium dextrofolinate; Calcium (6R)-folinate; |

Origin of Product |

United States |

Foundational & Exploratory

(6R)-leucovorin mechanism of action in cellular pathways

An In-Depth Technical Guide on the Core Mechanism of Action of (6R)-Leucovorin in Cellular Pathways

Introduction

Leucovorin, also known as folinic acid, is a critical adjuvant in modern chemotherapy, primarily utilized to modulate the efficacy and toxicity of antifolate drugs and fluoropyrimidines. It is the 5-formyl derivative of tetrahydrofolic acid and is administered as a racemic mixture of its two diastereoisomers: (6S)-leucovorin (the biologically active form) and (6R)-leucovorin (the biologically inactive form).[1][2] This guide provides a detailed examination of the mechanisms through which leucovorin interacts with cellular pathways, its distinct roles in combination with methotrexate (B535133) and 5-fluorouracil (B62378) (5-FU), and the experimental methodologies used to elucidate these functions.

The Central Role of Folate Metabolism

To understand leucovorin's mechanism, it is essential first to comprehend the cellular folate pathway. Folates are essential B vitamins that, in their reduced tetrahydrofolate (THF) form, act as cofactors in one-carbon transfer reactions.[3][4] These reactions are fundamental for the de novo synthesis of purines (adenine, guanine) and thymidylate, which are the essential building blocks of DNA and RNA.

The central enzyme in this pathway is dihydrofolate reductase (DHFR) , which catalyzes the reduction of dihydrofolate (DHF) to the active tetrahydrofolate (THF).[3][5] THF is then converted into various derivatives, most notably 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) and 5-methyltetrahydrofolate (5-CH₃-THF) , which donate their one-carbon units for nucleotide synthesis.[6]

(6S)-leucovorin, the active isomer, is readily converted within the cell to 5,10-CH₂-THF and other THF derivatives.[7] Crucially, it enters the folate pool without the need for reduction by DHFR, allowing it to bypass enzymatic inhibition.[8][9]

Caption: Folate metabolism pathway and points of pharmacological intervention.

Mechanism of Action: Leucovorin Rescue in Methotrexate Therapy

High-dose methotrexate (MTX) is a potent chemotherapeutic agent that functions by competitively inhibiting DHFR.[8][10] This inhibition blocks the regeneration of THF, leading to a depletion of intracellular folate cofactors. The resulting inability to synthesize DNA and RNA is cytotoxic, particularly to rapidly dividing cancer cells. However, this toxicity also affects healthy, rapidly proliferating tissues, such as bone marrow and gastrointestinal mucosa, causing severe side effects.[11]

Leucovorin rescue is a critical strategy to mitigate this toxicity.[9][11] Administered typically 24 hours after MTX, leucovorin circumvents the DHFR blockade.[12]

-

Bypassing the Blockade : As a reduced folate, (6S)-leucovorin does not require DHFR for its activation and directly replenishes the THF pool, allowing for the resumption of nucleotide synthesis in healthy cells.[8][13]

-

Selective Rescue : The rescue effect is selective. Normal cells are more efficient at transporting leucovorin than many types of cancer cells. This differential uptake allows for the preferential rescue of healthy tissues while maintaining the antitumor effect of MTX.[8]

-

Enzyme Competition : At the molecular level, leucovorin's metabolites can also compete with MTX polyglutamates (the intracellularly trapped, active form of MTX) for binding to folate-dependent enzymes, further contributing to the rescue mechanism.[14][15]

Mechanism of Action: Potentiation of 5-Fluorouracil (5-FU)

In contrast to its role as a rescue agent with MTX, leucovorin acts as a potentiator of 5-fluorouracil (5-FU), a cornerstone drug for treating colorectal cancer.[16][17] The primary cytotoxic action of 5-FU is the inhibition of thymidylate synthase (TS) , the enzyme responsible for the synthesis of thymidylate (dTMP), a necessary precursor for DNA synthesis.[17]

-

Metabolic Activation : 5-FU is converted intracellularly to 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP).[18]

-

Ternary Complex Formation : FdUMP binds to TS, but this binary complex is unstable and the inhibition is reversible. The efficacy of 5-FU is dramatically enhanced by the presence of (6S)-leucovorin's key metabolite, 5,10-CH₂-THF.[1]

-

Stabilized Inhibition : 5,10-CH₂-THF acts as a cofactor that binds to both FdUMP and TS, forming a stable, covalent ternary complex.[16][18] This stabilization leads to prolonged and near-irreversible inhibition of TS, resulting in a sustained shutdown of DNA synthesis and enhanced cancer cell death.[7]

Caption: Formation of the stable ternary complex with 5-FU and Leucovorin.

Data Presentation: Pharmacokinetics of Leucovorin Isomers

The two stereoisomers of leucovorin exhibit vastly different pharmacokinetic profiles. The (6S) isomer is biologically active but is rapidly metabolized, whereas the (6R) isomer is inactive and cleared much more slowly.[19][20]

| Parameter | (6S)-Leucovorin | (6R)-Leucovorin | Metabolite: (6S)-5-CH₃-THF | Reference(s) |

| Biological Activity | Active | Inactive | Active | [2] |

| Terminal Half-life | ~45 minutes | ~388 minutes | ~446 minutes | [19] |

| Plasma Clearance | Rapid (119.2 mL/min) | Slow | Slow | [20] |

| Primary Metabolism | Converted to 5-CH₃-THF | Slowly eliminated by renal excretion | Terminal metabolite | [20][21] |

| Steady-State Plasma Conc. (High-Dose IV) | 3.25 µM | 38.2 µM | 5.7 µM | [19] |

| Bioavailability (Oral) | Saturable; decreases with dose | Higher than (6S) form at high doses | Primary circulating active folate after oral dose | [20][22] |

Experimental Protocols

The dual mechanisms of leucovorin can be verified through specific in-vitro experiments.

Protocol 1: Cell Viability Assay for Methotrexate Rescue

This protocol determines the ability of leucovorin to rescue cells from MTX-induced cytotoxicity.

-

Cell Culture : Plate human cancer cells (e.g., MCF-7 breast cancer line) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Drug Treatment : Treat cells with a range of MTX concentrations (e.g., 0.01 to 10 µM) with and without a fixed concentration of leucovorin (e.g., 10 µM). Include control wells with no drug.

-

Incubation : Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment (MTT Assay) : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Data Analysis : Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Plot cell viability (%) against MTX concentration to generate dose-response curves and compare the IC₅₀ values (concentration for 50% inhibition) with and without leucovorin.

Protocol 2: In-situ Thymidylate Synthase (TS) Inhibition Assay

This protocol measures the enhancement of 5-FU-mediated TS inhibition by leucovorin.

-

Cell Culture and Treatment : Grow colon cancer cells (e.g., LS174T) to near confluence.[1] Treat the cells with 5-FU alone, leucovorin alone, or a combination of 5-FU and leucovorin for a defined period (e.g., 4 hours).

-

Cell Permeabilization : Gently permeabilize the cells using a digitonin-based buffer to allow entry of the assay substrate.

-

TS Activity Measurement : Add an assay mixture containing [5-³H]-dUMP (a radiolabeled substrate for TS). The TS reaction releases the tritium (B154650) from dUMP into the water as ³H₂O.

-

Quantification : Stop the reaction and separate the aqueous phase containing ³H₂O from the remaining radiolabeled substrate using activated charcoal. Measure the radioactivity of the aqueous phase using a scintillation counter.

-

Data Analysis : Calculate TS activity as the amount of ³H₂O produced per unit time. Compare the % inhibition of TS activity across the different treatment groups to demonstrate the potentiating effect of leucovorin.

Caption: A typical experimental workflow for assessing cell viability.

Conclusion

(6R)-leucovorin itself is an inactive isomer, but it is administered as part of a racemic mixture with the active (6S)-leucovorin. The mechanism of action of leucovorin is entirely dependent on the metabolic conversion of its active (6S) form. Its role in cellular pathways is context-dependent and defined by its partner chemotherapeutic agent. In conjunction with methotrexate, it serves as a "rescue" agent, bypassing the DHFR enzyme block to selectively save healthy cells from toxicity. Conversely, with 5-fluorouracil, it acts as a potentiator, forming a stable ternary complex with thymidylate synthase to enhance the drug's cytotoxic effect. This dual functionality underscores its indispensable role in optimizing cancer treatment regimens.

References

- 1. Frontiers | The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity [frontiersin.org]

- 2. Pharmacokinetics and in vitro studies of l-leucovorin. Comparison with the d and d,l-leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydrofolic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, tegafur-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. What is Folinic Acid used for? [synapse.patsnap.com]

- 10. drugs.com [drugs.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Leucovorin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Changes in intracellular folate metabolism during high-dose methotrexate and Leucovorin rescue therapy in children with acute lymphoblastic leukemia | PLOS One [journals.plos.org]

- 15. Interaction of methotrexate polyglutamates and dihydrofolate during leucovorin rescue in a human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biochemical rationale for the 5-fluorouracil leucovorin combination and update of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Leucovorin modulation of fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 5-Fluorouracil and Leucovorin Interaction: Enhanced Efficacy and Toxicity | empathia.ai [empathia.ai]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Clinical pharmacokinetics of high-dose leucovorin calcium after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics of leucovorin metabolites in human plasma as a function of dose administered orally and intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Leucovorin | C20H23N7O7 | CID 135403648 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Calcium 5-Formyltetrahydrofolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 5-formyltetrahydrofolate, also known as leucovorin, is a crucial active pharmaceutical ingredient used as an antidote to folic acid antagonists and in combination chemotherapy. Its synthesis and purification present unique challenges due to the molecule's sensitivity to oxidation and the presence of stereoisomers. This technical guide provides a comprehensive overview of the prevalent synthetic routes and purification strategies for producing high-purity calcium 5-formyltetrahydrofolate. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid researchers and professionals in the development and optimization of manufacturing processes for this vital medication.

Introduction

5-Formyltetrahydrofolate is a metabolically active form of folic acid, playing a vital role in one-carbon metabolism, which is essential for the synthesis of nucleotides and certain amino acids. The calcium salt of 5-formyltetrahydrofolate, known as calcium folinate or leucovorin, is widely used in medicine. It is primarily administered to counteract the toxic effects of high-dose methotrexate (B535133) therapy and to enhance the efficacy of fluorouracil in the treatment of colorectal cancer.[1][2]

The synthesis of calcium 5-formyltetrahydrofolate typically starts from folic acid and involves a multi-step process. The core of the synthesis is the reduction of the pteridine (B1203161) ring system in folic acid to form tetrahydrofolic acid (THFA), followed by the introduction of a formyl group at the N5 position. The final step involves the formation of the calcium salt.[3][4] The purification of the final product is critical to ensure its safety and efficacy, as impurities and diastereomeric isomers can affect its biological activity.[5][6]

This guide details the common synthetic pathways and purification methodologies, providing structured data and visual workflows to facilitate a deeper understanding of the process.

Synthesis of Calcium 5-Formyltetrahydrofolate

The most common synthetic strategies for calcium 5-formyltetrahydrofolate begin with folic acid as the starting material. The general approach involves reduction, formylation, and salt formation.[3]

Key Synthetic Steps

2.1.1. Reduction of Folic Acid to Tetrahydrofolic Acid (THFA)

The initial and critical step is the reduction of the pyrazine (B50134) ring in folic acid. This is typically achieved using reducing agents such as sodium borohydride (B1222165) or through catalytic hydrogenation.[1][4]

-

Chemical Reduction: Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) are frequently used in an aqueous alkaline solution to reduce folic acid to tetrahydrofolic acid.[1][7] The reaction is typically carried out at controlled temperatures to minimize degradation of the product.[1]

-

Catalytic Hydrogenation: An alternative method involves the use of a catalyst, such as platinum oxide (PtO₂), in a suitable solvent like formic acid.[4]

2.1.2. Formylation of Tetrahydrofolic Acid

Following the reduction, a formyl group is introduced into the THFA molecule. This can be accomplished through various formylating agents. A common method involves the reaction of THFA with a formyl source, which can lead to the formation of 5,10-methenyltetrahydrofolic acid as an intermediate.[8] This intermediate is then hydrolyzed to yield 5-formyltetrahydrofolate.[8]

2.1.3. Salt Formation

The final step is the conversion of 5-formyltetrahydrofolic acid to its calcium salt. This is typically achieved by reacting the acid with a calcium source, such as calcium chloride, calcium hydroxide (B78521), or calcium acetate, in an aqueous solution.[5][9] The pH of the solution is a critical parameter that needs to be controlled to ensure the precipitation of the desired calcium salt.[7][9]

Synthetic Workflow Diagram

Caption: General synthetic workflow for Calcium 5-Formyltetrahydrofolate.

Experimental Protocols

Protocol 1: Synthesis via Sodium Borohydride Reduction

-

Reduction of Folic Acid:

-

Suspend 30g of folic acid in 200g of water in a suitable reaction vessel.[1]

-

Add 30g of 18% sodium hydroxide solution to completely dissolve the folic acid.[1]

-

Separately, dissolve 30g of sodium borohydride in 100g of water.[1]

-

Slowly add the sodium borohydride solution to the folic acid solution.[1]

-

Heat the reaction mixture to 60°C and maintain for 2 hours.[1]

-

Cool the mixture to 0-10°C and adjust the pH to 3-5 with concentrated hydrochloric acid to precipitate the product.[1]

-

Filter the solid to obtain tetrahydrofolic acid.[1]

-

-

Formylation and Salt Formation:

-

The obtained tetrahydrofolic acid is then subjected to a formylation reaction to yield 5,10-methylenetetrahydrofolic acid.[1]

-

This intermediate is salified with hydrochloric acid to form 5,10-methylenetetrahydrofolic acid hydrochloride.[1]

-

The hydrochloride salt is then treated with a calcium-containing compound to produce calcium folinate.[1]

-

Protocol 2: Synthesis via Catalytic Hydrogenation

-

Simultaneous Hydrogenation and Formylation:

-

Folic acid is hydrogenated and formylated simultaneously in 90-100% formic acid using a platinum oxide catalyst.[4]

-

-

Salt Formation:

-

The resulting leucovorin is dissolved in a sodium hydroxide solution.[4]

-

Calcium chloride is added to the solution.[4]

-

The calcium salt is then precipitated by the addition of ethanol (B145695).[4]

-

Quantitative Data Summary

| Parameter | Method | Yield | Purity | Reference |

| Overall Yield | Reduction, formylation, hydrolysis, salt formation | 54-59% | - | [3] |

| Yield | Oxidation of a pteridine derivative | 63% | 98.9% (HPLC) | [9] |

| Yield | Amine base in ring opening of anhydroleucovorin | 57-61% | 94.5-98.3% (HPLC/TLC) | [5] |

| Optical Purity | Chemo-enzymatic synthesis | - | 99.9% de (6S-form) | [10] |

Purification of Calcium 5-Formyltetrahydrofolate

The purification of calcium 5-formyltetrahydrofolate is a critical step to remove impurities, including unreacted starting materials, by-products, and diastereomers. The biologically active form is the (6S)-isomer, and its separation from the (6R)-isomer is often a key challenge.[6][11]

Purification Techniques

3.1.1. Crystallization

Crystallization is a widely used method for purifying calcium 5-formyltetrahydrofolate. The choice of solvent system is crucial for obtaining a high-purity crystalline product. Aqueous ethanol is a commonly used solvent for precipitation and crystallization.[5][6] Different crystalline forms (polymorphs) can be obtained depending on the crystallization conditions, which may affect the stability and bioavailability of the final product.[12][13]

3.1.2. Column Chromatography

For achieving very high purity, column chromatography can be employed.[5][14] Techniques such as chromatography on synthetic magnesium silicate (B1173343) (Magnesol) or florisil (B1214189) have been reported.[10][14] However, column chromatography can be expensive and time-consuming for large-scale production.[5]

3.1.3. Diastereomeric Resolution

Since the synthetic product is often a mixture of diastereomers, specific resolution techniques may be necessary to isolate the desired (6S)-isomer. This can involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation and conversion back to the calcium salt.[6]

Purification Workflow Diagram

Caption: General purification workflow for Calcium 5-Formyltetrahydrofolate.

Experimental Protocols

Protocol 3: Purification by Precipitation with Ethanol

-

Dissolve the crude calcium leucovorin in water.[4]

-

Treat the solution with calcium chloride.[4]

-

Precipitate the purified calcium salt by adding ethanol.[4]

-

Filter the precipitate, wash with aqueous ethanol, ethanol, and ether, and then dry under reduced pressure.[5]

Protocol 4: Chromatographic Purification

-

Dissolve crude barium leucovorin in warm water.[14]

-

Clarify the cooled solution.[14]

-

Prepare a column with Magnesol slurried in water.[14]

-

Apply the clarified solution to the column and proceed with elution to separate the desired product.[14]

Analytical Methods for Purity Assessment

Ensuring the purity and quality of the final product is paramount. Various analytical techniques are employed to characterize and quantify calcium 5-formyltetrahydrofolate and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and powerful technique for assessing the purity of calcium 5-formyltetrahydrofolate.[9][15][16] It allows for the separation and quantification of the active ingredient from related substances and degradation products. Specific HPLC methods can also be used to separate and quantify the (6S) and (6R) diastereomers.[11]

Spectroscopic Methods

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used for identification and to determine the absorption spectrum of the compound.[3][15]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule and is used for identification by comparing the spectrum with a reference standard.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the chemical structure of the synthesized compound.[3]

Other Analytical Tests

Other important quality control tests include:

-

Water Content: Determined by Karl Fischer titration.[15][17]

-

Heavy Metals: To ensure the product is free from heavy metal contamination.[15][17]

-

Clarity and Color of Solution: A simple visual inspection of the dissolved product.[15]

-

pH of Aqueous Solution. [17]

Purity Specifications Summary

| Parameter | Specification | Method | Reference |

| Assay (by HPLC) | 97.0 - 102.0% | HPLC | [17] |

| Water Content | NMT 17.0% | Karl Fischer | [15][17] |

| Heavy Metals | NMT 50 ppm | Method 2 | [15][17] |

| Folic Acid | NMT 1.0% | HPLC | [17] |

| 10-Formylfolic Acid | NMT 1.0% | HPLC | [17] |

| Individual Unidentified Impurities | NMT 0.1% | HPLC | [17] |

| Sum of Impurities | NMT 2.0% | HPLC | [17] |

| Calcium Content | 7.54 - 8.14% | - | [17] |

| Optical Rotation (2.5% in H₂O) | +14.4° to +18.0° | - | [17] |

NMT: Not More Than

Conclusion

The synthesis and purification of calcium 5-formyltetrahydrofolate are well-established processes, yet they require careful control of reaction conditions and purification parameters to achieve a high-purity product suitable for pharmaceutical use. This guide has outlined the primary synthetic routes from folic acid, detailing the key steps of reduction, formylation, and salt formation. Furthermore, it has provided an overview of common purification techniques, including crystallization and chromatography, which are essential for removing impurities and isolating the desired biologically active isomer. The provided experimental protocols, quantitative data, and workflow diagrams serve as a valuable resource for professionals engaged in the research, development, and manufacturing of this critical therapeutic agent. Continuous optimization of these processes is crucial for improving yields, reducing costs, and ensuring the highest quality of the final drug product.

References

- 1. Preparation method of calcium folinate - Eureka | Patsnap [eureka.patsnap.com]

- 2. Folinic acid calcium | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 3. [Study on synthesis and purification of calcium 5-formyltetrahydrofolate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. US4500711A - Synthesis of leucovorin - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN102399223A - Preparation method of medicinal calcium folinate - Google Patents [patents.google.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. CN113387953A - Synthesis method and application of calcium folinate - Google Patents [patents.google.com]

- 10. Chemo-enzymatic synthesis of optically pure l-leucovorin, an augmentor of 5-fluorouracil cytotoxicity against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioactivity of orally administered unnatural isomers, [6R]-5-formyltetrahydrofolate and [6S]-5,10-methenyltetrahydrofolate, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. CN102516247A - A-type calcium L-5-methyltetrahydrofolate polymorphism and preparation method thereof - Google Patents [patents.google.com]

- 14. electronicsandbooks.com [electronicsandbooks.com]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. LC-MS characterization of trace impurities contained in calcium folinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. parchem.com [parchem.com]

The Unseen Isomer: A Technical Guide to the Pharmacokinetics and Bioavailability of Calcium Dextrofolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of calcium dextrofolinate. While the levo-isomer, levofolinate, is the biologically active form of folinic acid, understanding the absorption, distribution, metabolism, and excretion (ADME) of the dextro-isomer is crucial for a complete pharmacological profile of racemic leucovorin preparations. This document synthesizes available data, details experimental methodologies, and visualizes key pathways to support further research and development.

Introduction to Folinic Acid Isomers

Folinic acid (leucovorin) is administered as a calcium salt and exists as a racemic mixture of two stereoisomers: dextrofolinate and levofolinate. The levo-isomer, calcium levofolinate, is the pharmacologically active form, serving as a precursor to tetrahydrofolate (THF) and its derivatives, which are essential cofactors in one-carbon metabolism.[1][2] In contrast, the dextro-isomer is considered biologically inactive.[3] However, its presence in racemic formulations necessitates a thorough understanding of its pharmacokinetic profile to assess any potential interactions or effects.

Pharmacokinetic Profile

Quantitative data on the pharmacokinetics of dextrofolinate is primarily derived from studies investigating racemic leucovorin or bioequivalence studies comparing levofolinate preparations with racemic mixtures.

Table 1: Summary of Pharmacokinetic Parameters for Dextrofolinate in Healthy Subjects

| Parameter | Value | Study Population | Dosing | Source |

| Cmax (Maximum Plasma Concentration) | Reported but not specified in abstract | 24 Healthy Chinese Subjects | Single intravenous dose of Sodium Folinate Injection | [4] |

| Tmax (Time to Maximum Concentration) | Reported but not specified in abstract | 24 Healthy Chinese Subjects | Single intravenous dose of Sodium Folinate Injection | [4] |

| AUC (Area Under the Curve) | Reported but not specified in abstract | 24 Healthy Chinese Subjects | Single intravenous dose of Sodium Folinate Injection | [4] |

| t1/2 (Terminal Elimination Half-Life) | Reported but not specified in abstract | 24 Healthy Chinese Subjects | Single intravenous dose of Sodium Folinate Injection | [4] |

Note: Specific quantitative values for dextrofolinate were not available in the abstracts of the search results. The table indicates that these parameters were measured in the cited study.

Bioavailability and Absorption

The bioavailability of the calcium moiety is dependent on its solubility and the physiological environment of the gastrointestinal tract. Calcium is absorbed through both active, vitamin D-dependent transport, primarily in the duodenum, and passive diffusion throughout the intestine.[5][6] Factors such as gastric pH, presence of food, and certain dietary components like phytic acid can influence the extent of calcium absorption.[5]

While specific bioavailability studies for this compound are scarce, the absorption of the folinate portion is understood to occur in the small intestine.

Metabolism and Excretion

Following administration of racemic leucovorin, both isomers are metabolized. Levofolinate is converted to its active metabolite, l-5-methyltetrahydrofolate.[4] Dextrofolinate is also metabolized, though to a lesser extent, to d-5-methyltetrahydrofolate.[4] The dextro-isomer is primarily excreted unchanged by the kidneys.[1]

Diagram 1: Metabolic Pathway of Folinic Acid Isomers

Caption: Metabolic fate of racemic calcium folinate isomers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic parameters. The following section outlines a typical experimental protocol for a bioequivalence study involving folinate isomers.

Study Design

A common design for pharmacokinetic assessment is a single-center, randomized, open-label, crossover study.[4] This design minimizes variability between subjects and allows for direct comparison of different formulations.

Diagram 2: Experimental Workflow for a Crossover Bioequivalence Study

Caption: Workflow of a three-period crossover bioequivalence study.

Subjects

Studies are typically conducted in healthy adult volunteers to avoid confounding factors from disease states. Key inclusion criteria often include age, weight, and normal baseline laboratory values. Exclusion criteria would include a history of significant medical conditions, allergies to the study drug, or recent participation in other clinical trials.

Dosing and Administration

The dosage and route of administration are determined by the study objectives. For bioequivalence studies, single doses of the test and reference formulations are administered.[4]

Sample Collection

Blood samples are collected at predetermined time points before and after drug administration. For instance, samples might be collected at 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose. Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Method

The concentrations of dextrofolinate, levofolinate, and their metabolites in plasma are quantified using a validated analytical method, typically chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This method offers high sensitivity and specificity for differentiating between the stereoisomers.

Method Validation Parameters:

-

Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

-

Linearity: The range over which the assay response is directly proportional to the analyte concentration.

-

Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of the measurements, respectively.

-

Recovery: The efficiency of the extraction process.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[7]

Diagram 3: Logical Flow of Chiral LC-MS/MS Analysis

Caption: Key steps in the chiral LC-MS/MS analytical method.

Conclusion

The pharmacokinetic profile of this compound, while not as extensively studied as its levo-isomer, is an important consideration in the overall evaluation of racemic leucovorin. It is primarily cleared by the kidneys, and its metabolic contribution is minimal compared to levofolinate. The methodologies outlined in this guide provide a framework for conducting robust pharmacokinetic and bioavailability studies. Further research focusing specifically on the disposition of dextrofolinate could provide additional insights into its role, if any, in the therapeutic setting.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. imrpress.com [imrpress.com]

- 3. Pharmacokinetics and in vitro studies of l-leucovorin. Comparison with the d and d,l-leucovorin. | Semantic Scholar [semanticscholar.org]

- 4. Three-Period Bioequivalence Study of Sodium Levofolinate Injection With Calcium Levofolinate for Injection and Sodium Folinate for Injection in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin D and Calcium and Bioavailability of Calcium in Various Calcium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo intestinal absorption of calcium in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

Molecular formula and computed properties of Calcium dextrofolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Calcium dextrofolinate, a crucial compound in both clinical oncology and biomedical research. This document details its molecular and computed properties, provides comprehensive experimental protocols for its analysis and application, and visualizes key biological pathways and experimental workflows.

Molecular Formula and Computed Properties

This compound, the calcium salt of the biologically active d-isomer of folinic acid, is a vital adjuvant in cancer chemotherapy. Its primary roles are to counteract the toxic effects of folic acid antagonists, such as methotrexate (B535133), and to enhance the efficacy of fluoropyrimidines like 5-fluorouracil.

Below is a summary of its key molecular and computed physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C20H21CaN7O7 | PubChem[1] |

| Molecular Weight | 511.5 g/mol | PubChem[1] |

| Exact Mass | 511.1128369 Da | PubChem[1] |

| Monoisotopic Mass | 511.1128369 Da | PubChem[1] |

| pKa (Folinic Acid) | 3.1, 4.8, 10.4 | Merck Index[2] |

| Predicted logP | -3.8 | DrugBank[2] |

| Hydrogen Bond Donor Count | 5 | DrugBank[3] |

| Hydrogen Bond Acceptor Count | 12 | DrugBank[3] |

| Rotatable Bond Count | 9 | DrugBank[3] |

| Topological Polar Surface Area | 221 Ų | PubChem[1] |

| Solubility | Very soluble in water; practically insoluble in alcohol. | Not specified |

Experimental Protocols

This section outlines detailed methodologies for the analysis and in vitro application of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes a stability-indicating HPLC method for the quantitative analysis of Leucovorin Calcium (Calcium Folinate).

Instrumentation and Materials:

-

HPLC System: Agilent 1100 Series or equivalent, equipped with a UV detector.

-

Column: Agilent Poroshell EC-C8, 4.6 x 150 mm, 2.7 µm particle size.

-

Mobile Phase A: 5 mM tetrabutylammonium (B224687) phosphate (B84403) buffer with 20% methanol, pH adjusted to 6.6 with tetrabutylammonium hydroxide.

-

Mobile Phase B: Methanol.

-

Standard: USP Leucovorin Calcium reference standard.

Chromatographic Conditions:

-

Gradient: 0-20 min (0-10% B), 20.1-30 min (0% B).

-

Flow Rate: 0.75 mL/min.

-

Column Temperature: 55 °C.

-

Detection Wavelength: 290 nm.

Procedure:

-

Standard Preparation: Prepare a stock solution of Leucovorin Calcium standard in the mobile phase. Further dilute to achieve a working concentration (e.g., 46.4 µg/mL).

-

Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the linear range of the assay.

-

Injection: Inject the prepared standard and sample solutions into the HPLC system.

-

Analysis: Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

In Vitro Methotrexate Rescue Assay using MTT

This protocol details an in vitro assay to evaluate the efficacy of this compound in rescuing cells from methotrexate-induced cytotoxicity using a colorimetric MTT assay.

Materials:

-

Cancer cell line (e.g., human osteosarcoma cell lines).

-

Cell culture medium and supplements.

-

Methotrexate (MTX).

-

This compound (Leucovorin).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Methotrexate Treatment: Treat the cells with varying concentrations of methotrexate and incubate for a specified period (e.g., 12-24 hours).

-

Leucovorin Rescue: Add different concentrations of this compound to the methotrexate-treated cells at various time points post-methotrexate exposure.

-

MTT Addition: After the rescue incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours in a humidified atmosphere at 37°C.

-

Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the rescue effect of this compound.

Signaling Pathways and Mechanisms of Action

This compound's therapeutic effects are rooted in its interaction with folate metabolism and its synergy with other chemotherapeutic agents.

Synergy with 5-Fluorouracil (5-FU)

Folinic acid potentiates the cytotoxic effects of 5-FU by stabilizing the binding of the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), to the enzyme thymidylate synthase (TS). This enhanced inhibition of TS leads to a more profound and sustained depletion of thymidylate, which is essential for DNA synthesis and repair.

Folic Acid-Mediated STAT3 Activation

Folic acid and folinic acid can activate the Signal Transducer and Activator of Transcription 3 (STAT3), a known pro-oncogene, through the Folate Receptor alpha (FRα) in a Janus Kinase (JAK)-dependent manner. This signaling pathway has implications for both normal cellular processes and tumor growth.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro experiment assessing the methotrexate rescue potential of this compound.

References

The Unraveling of a Stereochemical Duality: A Technical Guide to the Discovery and Historical Development of Dextrofolinate Isomers

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery and historical development of dextrofolinate, the biologically inactive stereoisomer of folinic acid. From the initial synthesis of racemic folinic acid to the elucidation of the distinct biological roles of its isomers, this document traces the scientific journey that has shaped our understanding and clinical application of folates.

Introduction: The Dawn of Folinic Acid and the Emergence of Isomerism

The story of dextrofolinate is intrinsically linked to the discovery of its parent compound, folinic acid. In the 1930s, Lucy Wills identified a "new hemopoietic factor" in yeast and liver that could cure tropical macrocytic anemia.[1] This substance was later termed "Wills' factor."[1] Parallel research on microbial growth factors led to the isolation of "folic acid" from spinach in 1941.[2] The industrial synthesis of folic acid was achieved by 1945.[3]

Shortly thereafter, in 1948, a crucial growth factor for the bacterium Leuconostoc citrovorum was discovered and named "citrovorum factor."[4] This factor was later identified as a derivative of folic acid and is now known as folinic acid or leucovorin.[2][4] The first synthesis of folinic acid was also reported in 1945.[4]

Early chemical synthesis of folinic acid from folic acid revealed a critical aspect of its structure: the creation of a new chiral center at the 6th carbon position. This resulted in the production of an equimolar, or racemic, mixture of two diastereomers: the (6S)-isomer and the (6R)-isomer.[5] It was the subsequent separation and individual biological evaluation of these isomers that unveiled their profoundly different activities, leading to the identification of the (6S)-isomer as the biologically active levofolinate and the (6R)-isomer as the biologically inert dextrofolinate .

The Dichotomy in Biological Activity: Levofolinate versus Dextrofolinate

The pivotal discovery in the history of folinic acid isomers was the realization that only one of the two forms produced during synthesis was biologically active. The levorotatory isomer, (6S)-folinic acid (levoleucovorin), was found to be the active component, capable of participating in essential metabolic pathways.[6][7] In contrast, the dextrorotatory isomer, (6R)-folinic acid (dextrofolinate), was determined to be biologically inactive.[8]

The primary function of the active levofolinate is to serve as a reduced form of folic acid that can bypass the metabolic step inhibited by dihydrofolate reductase (DHFR) antagonists like methotrexate (B535133).[4][7] It is readily converted into other vital cofactors, such as 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate, which are essential for the synthesis of purines, pyrimidines, and methionine, all critical for DNA replication and cellular repair.[4][7]

Early and subsequent in vitro and in vivo studies consistently demonstrated the inability of dextrofolinate to perform these functions. For instance, dextrofolinate does not support the growth of Pediococcus Cerevisiae, a bacterium dependent on folinic acid.[8] Furthermore, it is ineffective in "rescuing" cells from the cytotoxic effects of methotrexate.[8] While some research indicated that dextrofolinate could competitively inhibit the cellular uptake of the active levofolinate in certain experimental conditions, it did not interfere with the cell growth support or the enhancement of 5-fluorouracil (B62378) cytotoxicity provided by the levo-isomer in tissue culture experiments, suggesting limited clinical relevance of this inhibition.[9]

The current understanding is that after administration of the racemic mixture, the inactive dextro-isomer is slowly excreted by the kidneys, while the active levo-isomer is rapidly converted to its biologically useful forms.[6][7]

Historical Development of Isomer Separation and Analysis

The initial challenge following the synthesis of racemic folinic acid was the separation of its two stereoisomers to study their individual properties. Over the decades, various methods have been developed and refined for this purpose.

Early Methods: Fractional Crystallization

Early approaches to separate the diastereomers relied on classical chemical resolution techniques, primarily fractional crystallization. This method takes advantage of the different solubilities of the diastereomeric salts formed with a chiral resolving agent. Various patents from the mid to late 20th century describe processes for separating the (6R) and (6S) forms by forming salts with at least dibasic organic amines and then selectively crystallizing one of the isomers.

Chromatographic Techniques

The advent of chromatography provided more efficient and precise methods for the separation and analysis of dextrofolinate and levofolinate.

The development of chiral stationary phases for HPLC revolutionized the ability to separate enantiomers and diastereomers. A notable method for separating folinic acid isomers involves the use of a bovine serum albumin (BSA)-bonded silica (B1680970) as the chiral stationary phase. This technique allows for the baseline separation of the (6R) and (6S) isomers of both folinic acid and its metabolite, 5-methyltetrahydrofolate.[10]

Table 1: HPLC Separation of Folinic Acid Isomers

| Parameter | Value |

| Stationary Phase | Bovine Serum Albumin (BSA)-bonded silica |

| Mobile Phase | 5 mM and 25 mM sodium phosphate (B84403) buffers (pH 7.4) |

| Resolution Factor (LV) | 1.65 |

| Resolution Factor (MeTHF) | 2.31 |

| Purity of Separated Isomers | >99% |

Data sourced from Choi and Schilsky (1988).[10]

Electrophoretic Methods

More recently, capillary electrophoresis has emerged as a powerful tool for the chiral separation of folinic acid diastereomers, offering high efficiency and rapid analysis times.

Experimental Protocols: A Historical Perspective

To provide a deeper understanding of the research that defined the roles of dextrofolinate and levofolinate, this section outlines the general methodologies of key historical experiments.

Microbiological Assay for Biological Activity

Objective: To determine the biological activity of the separated isomers of folinic acid.

Methodology:

-

A bacterial strain with a known requirement for folinic acid for growth, such as Pediococcus Cerevisiae (formerly Leuconostoc citrovorum), is used.

-

A basal culture medium is prepared containing all necessary nutrients for bacterial growth except for folinic acid.

-

Known concentrations of the separated dextrofolinate and levofolinate isomers, as well as the racemic mixture, are added to separate batches of the culture medium.

-

The bacterial cultures are inoculated with a standardized amount of the microorganism.

-

The cultures are incubated under controlled conditions (temperature and time).

-

Bacterial growth is measured, typically by turbidimetry (measuring the cloudiness of the culture).

-

The amount of growth is correlated with the concentration of the isomer, allowing for a quantitative assessment of its biological activity.

Expected Outcome: Significant growth is observed in the presence of levofolinate and the racemic mixture, while little to no growth is seen with dextrofolinate, demonstrating its biological inactivity.

Methotrexate Rescue Assay in Cell Culture

Objective: To evaluate the ability of folinic acid isomers to rescue mammalian cells from methotrexate-induced cytotoxicity.

Methodology:

-

A mammalian cell line, such as a human leukemic cell line (e.g., CCRF-CEM), is cultured in a suitable growth medium.

-

Cells are exposed to a cytotoxic concentration of methotrexate for a defined period.

-

After exposure, the cells are washed and resuspended in fresh medium containing varying concentrations of either dextrofolinate, levofolinate, or the racemic mixture.

-

The cells are incubated for a period sufficient to allow for cell proliferation in the absence of toxicity.

-

Cell viability and proliferation are assessed using methods such as trypan blue exclusion, MTT assay, or cell counting.

-

The ability of each isomer to reverse the growth-inhibitory effects of methotrexate is determined.

Expected Outcome: Levofolinate and the racemic mixture effectively rescue the cells from methotrexate toxicity, leading to a dose-dependent increase in cell viability and proliferation. Dextrofolinate shows no significant rescue effect.

Visualizing the Metabolic Context

To illustrate the central role of folinic acid isomers in cellular metabolism and the workflow of their separation and analysis, the following diagrams are provided.

Conclusion

The discovery and historical development of dextrofolinate isomers represent a classic example of the importance of stereochemistry in pharmacology. The initial synthesis of racemic folinic acid and the subsequent meticulous work to separate and characterize its isomers were crucial in identifying levofolinate as the sole biologically active form. This foundational research has had a lasting impact on clinical practice, particularly in oncology, where the administration of the active isomer is critical for methotrexate rescue and as a modulator of 5-fluorouracil chemotherapy. The story of dextrofolinate underscores the necessity of understanding the three-dimensional structure of drug molecules and its profound influence on their biological function.

References

- 1. A history of the isolation and identification of folic acid (folate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 3. The Concept of Folic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Folinic acid - Wikipedia [en.wikipedia.org]

- 5. bccancer.bc.ca [bccancer.bc.ca]

- 6. Leucovorin | C20H23N7O7 | CID 135403648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-Folinic acid | C20H23N7O7 | CID 135398559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Lack of interference by the unnatural isomer of 5-formyltetrahydrofolate with the effects of the natural isomer in leucovorin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resolution of the stereoisomers of leucovorin and 5-methyltetrahydrofolate by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Calcium Dextrofolinate in Nucleotide Synthesis Pathways: A Technical Whitepaper

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Folates are critical B-vitamins that function as coenzymes in the transfer of one-carbon units, a process fundamental to the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. Calcium folinate (Leucovorin), a 5-formyl derivative of tetrahydrofolic acid, is a clinically vital agent used to counteract the toxic effects of antifolate drugs like methotrexate (B535133) and to potentiate fluoropyrimidine-based chemotherapy. Calcium folinate is a racemic mixture of two diastereoisomers: dextrofolinate and levofolinate. While the levo-isomer (levoleucovorin) is the sole biologically active form, readily converted into the body's pool of active tetrahydrofolate cofactors, the dextro-isomer is largely considered biologically inert. This guide provides an in-depth technical examination of the role of the active component of calcium folinate in the core biochemical pathways of nucleotide synthesis. It details the mechanisms by which reduced folates contribute to the formation of the purine ring and the methylation of deoxyuridine monophosphate to form deoxythymidine monophosphate, a critical step in DNA synthesis. Furthermore, this paper presents quantitative data, outlines key experimental methodologies for studying these pathways, and provides detailed diagrams to visualize the complex molecular interactions.

Introduction to Folate Metabolism

Folate-mediated one-carbon metabolism is a network of interconnected biochemical reactions essential for cellular proliferation and maintenance.[1] The central function of this network is to accept, process, and donate one-carbon units for the biosynthesis of critical macromolecules.

The Folate Cycle and Tetrahydrofolate (THF)

Dietary folate, primarily in the form of folic acid, is not biologically active. It must first be reduced to the active coenzyme form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[2][3] THF and its derivatives, such as 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate, are the molecules that directly participate in nucleotide synthesis.[2][4] These derivatives act as donors of formyl and methyl groups, which are essential for building the purine ring and for the synthesis of thymidylate, a necessary component of DNA.[2][5]

Calcium Folinate: Isomers and Bioactivity

Folinic acid, administered as calcium folinate (also known as Leucovorin), is a 5-formyl derivative of THF.[6] It is a racemic mixture of the dextrorotatory (dextrofolinate) and levorotatory (levofolinate) isomers.[6] Crucially, only the levo-isomer, levofolinic acid, is biologically active.[6][7] It is readily converted within cells to THF and other reduced folate derivatives without the need for DHFR.[6][8] This ability to bypass DHFR is the cornerstone of its clinical use as a "rescue" agent in high-dose methotrexate therapy.[8][9] The dextro-isomer is considered biologically inactive and does not contribute to the one-carbon pool. For the purposes of understanding the role in nucleotide synthesis, the mechanisms described herein pertain to the function of the active levofolinate isomer.

Role in De Novo Purine Synthesis

The de novo synthesis of purine nucleotides (adenosine and guanosine) is a multi-step pathway that constructs the characteristic two-ring purine structure from various small molecules, including amino acids, CO2, and one-carbon units donated by THF.[10][11]

Folate-Dependent Transformylase Reactions

Two of the ten steps in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor to both AMP and GMP, are dependent on a folate coenzyme.[4][12] These steps are catalyzed by transformylase enzymes that utilize 10-formyltetrahydrofolate (10-formyl-THF) to donate a formyl group:

-

Glycinamide Ribonucleotide (GAR) Transformylase: This enzyme catalyzes the conversion of GAR to formylglycinamide ribonucleotide (FGAR), incorporating what will become carbon-8 (C8) of the purine ring.[12]

-

Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase: This enzyme facilitates the conversion of AICAR to formylaminoimidazole carboxamide ribonucleotide (FAICAR), which introduces carbon-2 (C2) into the purine ring.[12]

Depletion of the 10-formyl-THF pool, such as during antifolate therapy, halts these critical steps, thereby blocking purine synthesis and subsequent DNA and RNA production.[11][13] The administration of calcium folinate restores the 10-formyl-THF pool, allowing purine synthesis to resume.[13]

Role in De Novo Pyrimidine (Thymidylate) Synthesis

While the initial synthesis of the pyrimidine ring does not require folate coenzymes, a critical folate-dependent modification is necessary to produce thymidine, a nucleotide unique to DNA.

Thymidylate Synthase: A Rate-Limiting Step

The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) is the sole de novo source of thymidylate and is considered a rate-limiting step for DNA synthesis and replication.[10] This reaction is catalyzed by the enzyme thymidylate synthase (TS).

Mechanism of One-Carbon Transfer

The TS-catalyzed reaction involves the transfer of a methyl group to dUMP. This one-carbon unit is donated by 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[2][11] During the reaction, the methylene (B1212753) group is transferred and simultaneously reduced to a methyl group, and the THF cofactor is oxidized to dihydrofolate (DHF).[11] This DHF must then be reduced back to THF by DHFR to re-enter the active folate pool. It is this cyclic process that is so effectively targeted by DHFR inhibitors like methotrexate. By providing a source of reduced folates that bypasses DHFR, calcium folinate ensures a continued supply of 5,10-CH2-THF, allowing for the continued synthesis of dTMP and DNA repair even in the presence of DHFR inhibition.[6]

Pharmacological Applications in Chemotherapy

The central role of folates in nucleotide synthesis makes this pathway a prime target for cancer chemotherapy. Calcium folinate plays two distinct and critical roles in this context.

Leucovorin Rescue for Antifolate Therapy

High-dose methotrexate is a potent inhibitor of DHFR, leading to the depletion of THF and a shutdown of both purine and thymidylate synthesis in all rapidly dividing cells, including cancer cells and healthy cells of the bone marrow and gastrointestinal tract.[3][14] "Leucovorin rescue" is a strategy where calcium folinate is administered after methotrexate treatment.[8][9] Because it does not require DHFR for activation, leucovorin selectively rescues normal tissues from methotrexate's toxicity by replenishing their THF pools, while cancer cells, which may have impaired transport or metabolism, are less effectively rescued.[15]

Potentiation of 5-Fluorouracil (B62378) (5-FU)

Calcium folinate is also used to enhance the cytotoxic effects of 5-fluorouracil (5-FU), a thymidylate synthase inhibitor.[8] 5-FU is metabolized in the cell to fluorodeoxyuridine monophosphate (FdUMP). FdUMP inhibits thymidylate synthase, but its binding is reversible. The reduced folate coenzyme, 5,10-methylenetetrahydrofolate (supplied by leucovorin), forms a stable, covalent ternary complex with FdUMP and thymidylate synthase.[8][16] This stabilization leads to a prolonged and more profound inhibition of the enzyme, enhancing the depletion of dTMP and increasing the anticancer efficacy of 5-FU.[16]

Quantitative Data

The biological activity of folates and antifolates is often quantified by their binding affinities (Ki) for target enzymes and transporters, or by their concentration-dependent effects on cell growth (IC50). The dextro-isomer of folinic acid is known to have significantly lower affinity for folate-binding proteins and transporters and is considered biologically inert.

Table 1: Comparative Binding Affinities and Inhibitory Constants

| Compound | Target | Species | Ki or IC50 | Citation |

|---|---|---|---|---|

| Methotrexate (MTX) | Dihydrofolate Reductase (DHFR) | Human | ~3.4 pM | [17] |

| Aminopterin (AMT) | Dihydrofolate Reductase (DHFR) | Human | ~1.9 pM | [17] |

| Methotrexate (MTX) | Reduced Folate Carrier (RFC) | Human CCRF-CEM Cells | 4.7 µM (Kt) | [17] |

| Aminopterin (AMT) | Reduced Folate Carrier (RFC) | Human CCRF-CEM Cells | 5.4 µM (Ki) | [17] |

| Pemetrexed | Thymidylate Synthase (TS) | - | Potent Inhibitor | [15] |

| Pemetrexed | AICAR Transformylase (ATIC) | - | Potent Inhibitor |[15] |

Note: Direct, comparable Ki values for dextrofolinate are scarce in the literature, reflecting its biological inactivity. The data presented focuses on the active antifolates and their targets to provide context for the rescue action of levofolinate.

Key Experimental Methodologies

The study of folate metabolism and its role in nucleotide synthesis involves a range of biochemical and cell-based assays.

Enzyme Activity Assays

-

Dihydrofolate Reductase (DHFR) Assay:

-

Principle: The activity of DHFR is typically measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate.

-

Protocol Outline:

-

Prepare a reaction buffer containing a suitable pH buffer (e.g., Tris-HCl), NADPH, and purified recombinant DHFR enzyme.

-

Initiate the reaction by adding the substrate, dihydrofolic acid.

-

Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

To test inhibitors (e.g., methotrexate) or the bypass potential of folinates, pre-incubate the enzyme with the test compound before adding the substrate.

-

-

-

Thymidylate Synthase (TS) Assay:

-

Principle: A common method involves monitoring the release of tritium (B154650) (³H) from [5-³H]dUMP into the aqueous solvent (as ³H₂O) upon its conversion to dTMP.

-

Protocol Outline:

-

Prepare a reaction mixture containing buffer, the folate cofactor (5,10-methylenetetrahydrofolate), and the radiolabeled substrate, [5-³H]dUMP.

-

Initiate the reaction by adding the TS enzyme source (purified enzyme or cell lysate).

-

After incubation at 37°C, stop the reaction (e.g., by adding acid).

-

Remove unreacted [5-³H]dUMP by charcoal precipitation.

-

Measure the radioactivity of the supernatant, which is proportional to the amount of ³H₂O released and thus to TS activity, using liquid scintillation counting.

-

-

Cell-Based Assays

-

Cell Proliferation/Cytotoxicity Assay:

-

Principle: To assess the effect of antifolates and the efficacy of leucovorin rescue, cell viability is measured after treatment. Common methods include MTT or crystal violet staining.

-

Protocol Outline:

-

Seed cells (e.g., cancer cell lines) in 96-well plates and allow them to adhere.

-

Treat cells with a range of concentrations of an antifolate (e.g., methotrexate) with or without a fixed concentration of calcium folinate.

-

Incubate for a period corresponding to several cell cycles (e.g., 72 hours).

-

Add MTT reagent (which is converted to a colored formazan (B1609692) product by living cells) or fix and stain with crystal violet.

-

Quantify the colorimetric signal using a plate reader. The results are used to calculate IC50 values and demonstrate the rescue effect.

-

-

-

Metabolic Flux Analysis:

-

Principle: Stable isotope tracers (e.g., ¹³C- or ¹⁵N-labeled precursors like serine or glutamine) are used to trace the path of atoms through the nucleotide synthesis pathways.

-

Protocol Outline:

-

Culture cells in a medium where a standard nutrient is replaced by its stable isotope-labeled counterpart.

-

Expose cells to the drug/compound of interest (e.g., methotrexate with or without leucovorin).

-

After incubation, harvest the cells and extract metabolites.

-

Analyze the isotopic labeling patterns in the purine and pyrimidine nucleotide pools using Liquid Chromatography-Mass Spectrometry (LC-MS). This provides a direct measure of de novo synthesis rates and how they are affected by the treatment.[18]

-

-

Conclusion

Calcium dextrofolinate itself is a biologically inert stereoisomer. However, it is administered as part of the racemic compound Calcium Folinate (Leucovorin), in which the active component, calcium levofolinate, plays an indispensable role in cellular metabolism. By serving as a direct precursor to the body's active tetrahydrofolate pool, it bypasses the DHFR enzyme, providing the essential one-carbon units required for the de novo synthesis of both purine and pyrimidine nucleotides. This mechanism is fundamental to its clinical utility in rescuing normal cells from the toxicity of antifolate chemotherapy and in potentiating the action of fluoropyrimidine drugs. A thorough understanding of these biochemical pathways is critical for optimizing current therapeutic strategies and for the development of novel drugs targeting nucleotide metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Folate - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid [mdpi.com]

- 5. Purine and pyrimidine: Significance and symbolism [wisdomlib.org]

- 6. Folinic acid - Wikipedia [en.wikipedia.org]

- 7. Major innovations and clinical applications of disodium-levofolinate: a review of available preclinical and clinical data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Leucovorin Calcium? [synapse.patsnap.com]

- 9. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. med.libretexts.org [med.libretexts.org]

- 11. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 12. Folate-Dependent Purine Nucleotide Biosynthesis in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of folic acid and folinic acid supplements on purine metabolism in methotrexate-treated rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antifolate - Wikipedia [en.wikipedia.org]

- 15. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Nucleotide imbalance decouples cell growth from cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular Transport Mechanisms for D- and L-Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of endogenous molecules and xenobiotics plays a pivotal role in their interaction with biological systems. Intracellular transport, a critical determinant of a compound's pharmacokinetics and pharmacodynamics, is often a stereoselective process. Membrane transporters, particularly those from the Solute Carrier (SLC) and ATP-binding Cassette (ABC) superfamilies, can exhibit significant differences in their affinity and transport capacity for d- and l-stereoisomers. This technical guide provides an in-depth overview of the core mechanisms governing the intracellular transport of d- and l-stereoisomers, with a focus on amino acids, monocarboxylates, and chiral drugs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support research and development in this critical area.

Data Presentation: Stereoselective Transporter Kinetics

The following tables summarize quantitative data on the stereoselective transport of various substrates by key membrane transporters. These values highlight the differences in affinity (Km) and maximum transport velocity (Vmax) between d- and l-enantiomers.

Table 1: Stereoselective Transport of Amino Acids

| Transporter | Substrate | Stereoisomer | Km (µM) | Vmax (pmol/mg protein/min) | Cell System | Reference |

| LAT1 (SLC7A5) | Leucine | L-Leucine | 13 - 28 | 2 - 6 (pmol/106 cells/min) | Human cell lines | [1] |

| D-Leucine | Higher Km, Lower Vmax (Generally poor substrate) | Not typically transported | Various | [2] | ||

| ASCT2 (SLC1A5) | Serine | L-Serine | ~20 | Not specified | Various | - |

| D-Serine | ~25 | Not specified | Various | - |

Note: Direct comparative kinetic data for D-amino acids for many transporters is limited as they are often poor substrates.

Table 2: Stereoselective Transport of Monocarboxylates

| Transporter | Substrate | Stereoisomer | Km (mM) | Vmax | Cell System | Reference |

| MCT1 (SLC16A1) | Lactate (B86563) | L-Lactate | 3.5 - 5 | Not specified | Various | [3][4] |

| D-Lactate | Higher Km | Not specified | Various | - | ||

| MCT4 (SLC16A3) | Lactate | L-Lactate | 17 - 34 | Not specified | Various | [3] |

| D-Lactate | Higher Km | Not specified | Various | - |

Table 3: Stereoselective Transport of Chiral Drugs by Organic Cation Transporters (OCTs)

| Transporter | Substrate | Stereoisomer | Km (µM) | Vmax (pmol/mg protein/min) | Cell System | Reference |

| OCT1 (SLC22A1) | Fenoterol | (R,R)-Fenoterol | 140 ± 20 | 1800 ± 100 | HEK293 | [5] |

| (S,S)-Fenoterol | 67 ± 11 | 950 ± 60 | HEK293 | [5] | ||

| OCT2 (SLC22A2) | Fenoterol | (R,R)-Fenoterol | 200 ± 40 | 260 ± 30 | HEK293 | [5] |

| (S,S)-Fenoterol | 110 ± 20 | 5800 ± 400 | HEK293 | [5] | ||

| OCT3 (SLC22A3) | Zolmitriptan | (R)-Zolmitriptan | 140 ± 30 | 130 ± 10 | HEK293 | [5] |

| (S)-Zolmitriptan | 23 ± 5 | 2400 ± 100 | HEK293 | [5] | ||

| OCT1 (SLC22A1) | Frovatriptan | (R)-Frovatriptan | 410 ± 90 | 210 ± 20 | HEK293 | [5] |

| (S)-Frovatriptan | 400 ± 70 | 500 ± 40 | HEK293 | [5] | ||

| OCT2 (SLC22A2) | Frovatriptan | (R)-Frovatriptan | 250 ± 40 | 1000 ± 70 | HEK293 | [5] |

| (S)-Frovatriptan | 230 ± 30 | 2800 ± 100 | HEK293 | [5] | ||

| OCT3 (SLC22A3) | Frovatriptan | (R)-Frovatriptan | 180 ± 40 | 1200 ± 100 | HEK293 | [5] |

| (S)-Frovatriptan | 210 ± 30 | 1900 ± 100 | HEK293 | [5] |

This table presents a selection of the comprehensive data available for OCTs, highlighting the significant and sometimes opposing stereoselectivity of these transporters.

Table 4: Stereoselectivity of ABC Transporters (Qualitative)

| Transporter | Substrate Class | Stereoselective Observation | Reference |

| BCRP (ABCG2) | Chiral Drugs (e.g., Pantoprazole) | Efflux can be stereoselective. | [6] |

| P-gp (ABCB1) | Chiral Drugs | Transport and inhibition can be stereoselective. | [6] |

Note: Quantitative kinetic parameters for stereoisomers of ABC transporter substrates are less commonly reported in a comparative format.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of stereoselective intracellular transport. Below are protocols for key experiments in this field.

Cell-Based Uptake Assay in Transfected HEK293 Cells

This protocol is designed to measure the uptake of a radiolabeled or fluorescently tagged substrate into HEK293 cells stably overexpressing a specific SLC transporter.

Materials:

-

HEK293 cells stably transfected with the transporter of interest (e.g., OAT1, LAT1).

-

Parental (non-transfected) HEK293 cells (for background subtraction).

-

Poly-D-lysine coated 96-well plates.

-

DMEM with 10% FBS.

-

Hanks' Balanced Salt Solution (HBSS).

-

Radiolabeled or fluorescent substrate (e.g., [3H]-Estrone-3-sulfate for OAT3, 5-Carboxyfluorescein for OAT1).

-

Unlabeled substrate for competition experiments.

-

Known inhibitor of the transporter (positive control).

-

M-Per Mammalian Protein Extraction Reagent or similar lysis buffer.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Cell Seeding:

-

One day prior to the assay, seed both transfected and parental HEK293 cells into a 96-well poly-D-lysine coated plate at a density of 5 x 105 cells/mL (200 µL per well).

-

Incubate for 18-28 hours at 37°C in a 5% CO2 incubator until cells are >90% confluent.

-

-

Uptake Assay:

-

On the day of the assay, aspirate the culture medium and wash the cells three times with 200 µL of warm (37°C) HBSS.

-

After the final wash, add 100 µL of warm HBSS and incubate for 10 minutes at 37°C to equilibrate the cells.

-

Prepare the uptake solution containing the labeled substrate in warm HBSS at the desired concentration. For inhibition assays, also include the test compound or a known inhibitor.

-

To initiate uptake, aspirate the equilibration buffer and add 100 µL of the uptake solution to each well.

-

Incubate for a predetermined time (e.g., 2-20 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

-

Stopping the Assay and Lysis:

-

To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with 200 µL of ice-cold HBSS.

-

After the final wash, aspirate all the buffer and add 100 µL of lysis buffer to each well.

-

Incubate for 5 minutes at room temperature, protected from light if using a fluorescent substrate.

-

-

Quantification:

-

For radiolabeled substrates, transfer the lysate to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

For fluorescent substrates, measure the fluorescence of the lysate using a plate reader at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 510-580 nm emission for 5-Carboxyfluorescein).

-

-

Data Analysis:

-

Subtract the signal from the parental cells (non-specific uptake and binding) from the signal of the transfected cells to determine the transporter-mediated uptake.

-

For kinetic analysis, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibition studies, calculate the IC50 value of the test compound.

-

Vesicular Transport Assay for ABC Transporters

This assay measures the ATP-dependent transport of a substrate into inside-out membrane vesicles prepared from cells overexpressing an ABC transporter (e.g., BCRP, P-gp).

Materials:

-

Membrane vesicles from cells overexpressing the ABC transporter of interest and from control cells.

-

Radiolabeled substrate.

-

ATP and AMP solutions.

-

Transport buffer (e.g., Tris-sucrose buffer).

-

Stop solution (ice-cold transport buffer).

-

Glass fiber filters.

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Vesicle Preparation:

-

Prepare inside-out membrane vesicles from transfected cells using established methods such as nitrogen cavitation or hypotonic lysis followed by differential centrifugation.

-

-

Transport Reaction:

-

Thaw the vesicles on ice.

-

In a 96-well plate, pre-warm the transport buffer containing the radiolabeled substrate and either ATP (for measuring transport) or AMP (as a negative control) to 37°C.

-

Initiate the transport by adding a small volume of the vesicle suspension to the pre-warmed reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 1-10 minutes).

-

-

Stopping and Filtration:

-

Terminate the reaction by adding a large volume of ice-cold stop solution.

-

Rapidly filter the mixture through a pre-wetted glass fiber filter using a vacuum manifold to trap the vesicles.

-

Wash the filters with ice-cold stop solution to remove unbound substrate.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing samples from that in the ATP-containing samples.

-

Determine kinetic parameters (Km and Vmax) by varying the substrate concentration.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of intracellular stereoisomer transport.

Signaling Pathway: Amino Acid Regulation of mTORC1

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth and is sensitive to amino acid availability. Amino acid transporters play a crucial role in this sensing mechanism.

References

- 1. xenotech.com [xenotech.com]

- 2. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The expression of lactate transporters (MCT1 and MCT4) in heart and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and function of a monocarboxylate transporter homolog specific for L-lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselectivity in Cell Uptake by SLC22 Organic Cation Transporters 1, 2, and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselectivity of chiral drug transport: a focus on enantiomer-transporter interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomerism of Leucovorin (d- and l-forms)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucovorin, a 5-formyl derivative of tetrahydrofolic acid, is a crucial medication primarily used as a rescue agent after high-dose methotrexate (B535133) therapy and to enhance the efficacy of 5-fluorouracil (B62378) (5-FU) in colorectal cancer treatment.[1][2] Commercially available leucovorin is a racemic mixture, containing equal parts of two stereoisomers: the dextrorotatory (d) and levorotatory (l) forms.[1][3] These isomers, while chemically similar, exhibit profound differences in their biological activity and pharmacokinetic profiles. This guide provides a detailed examination of the stereoisomerism of leucovorin, focusing on the distinct characteristics of the d- and l-forms, the experimental methods used to differentiate them, and their metabolic pathways.

The Significance of Stereoisomerism in Leucovorin

The biological activity of leucovorin resides almost exclusively in its l-isomer, now available as the drug levoleucovorin.[1][4][5] The l-form is the naturally occurring and pharmacologically active diastereomer, which can be readily metabolized to 5-methyltetrahydrofolate, the primary active form of folate in the body.[1][4][5] In contrast, the d-isomer is considered biologically inactive.[6][7] It is not metabolized and is cleared from the body much more slowly than the l-isomer.[4][8] This disparity in their biological fate and activity underscores the importance of understanding the stereochemistry of leucovorin for optimizing its clinical use.

Quantitative Comparison of d- and l-Leucovorin

The distinct pharmacological properties of the d- and l-isomers of leucovorin are evident in their pharmacokinetic parameters and their interactions with enzymes. The following tables summarize the key quantitative differences between the two stereoisomers.

Table 1: Pharmacokinetic Properties of Leucovorin Stereoisomers

| Parameter | d-Leucovorin | l-Leucovorin | Reference(s) |

| Plasma Half-life (t½) | 451 ± 24 min | 31.6 ± 1.1 min | [8] |

| Metabolism | Not metabolized | Converted to 5-methyltetrahydrofolate | [4][8] |